molecular formula C52H54O2P2 B3034188 1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine CAS No. 1429939-35-4

1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine

Cat. No. B3034188
CAS RN: 1429939-35-4
M. Wt: 772.9 g/mol
InChI Key: IYNVDHXMWJJRHM-UHFFFAOYSA-N
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Description

The compound "1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H- benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine" is a complex molecule that appears to be related to xanthene-based ligands. These ligands are often used in coordination chemistry to create complexes with various metals, which can be used in catalysis and other applications.

Synthesis Analysis

The synthesis of related xanthene-based ligands can involve multiple steps, including tosylation, nucleophilic attack, and deprotection reactions. For example, the synthesis of a chiral PCP-type ligand involved in situ tosylation followed by nucleophilic attack with LiPPh2(BH3) and subsequent deprotection with HBF4·OMe2 to yield the desired product . Another synthesis approach for a bis(phosphido) ligand derived from xanthene involved coordination chemistry to support various metal species .

Molecular Structure Analysis

Xanthene-based ligands can adopt various coordination geometries around metal centers. For instance, a bis(dihydrogen) complex characterized by NMR and single-crystal X-ray and neutron diffraction showed a distorted octahedral geometry with trans-configured phosphines . Similarly, the molecular structures of complexes with xanthene-derived ligands can show different coordination modes, such as κ2(Si,Si) or κ3(Si,Si,O) fashions .

Chemical Reactions Analysis

These ligands can participate in a variety of chemical reactions. For example, they can be used in asymmetric aldol reactions , ethylene coupling reactions , and hydrogenation of oxoesters . They can also react with organic isothiocyanates to form tetrazole-containing thiolato complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene-based ligands and their complexes can vary widely. For instance, the electrochemical oxidative potential of certain ligands can influence the kinetics of catalytic reactions . The luminescent properties of low-valent rhenium complexes with phosphine ligands have been studied, showing reversible one-electron transfer between different oxidation states and luminescent charge-transfer excited states .

Scientific Research Applications

Anticancer Activity of Gold(I) Diphosphines

Gold(I) complexes with diphosphine ligands have been investigated for their anticancer properties. These complexes, including those with various diphosphine ligands, have shown significant antitumor activity against selected cell lines. The activity is influenced by the substituents on the phosphorus atoms and the length of the carbon bridge between the two phosphorus atoms. Compounds with phenyl groups on phosphorus and a carbon bridge of 5 or 6 atoms exhibited the highest tumor specificity, inducing apoptotic cell death pathways in in vitro and in vivo models U. E. Horvath et al., 2012.

Catalytic Applications in Organic Synthesis

TiO2 nanoparticles supported by carbon nanotubes (TiO2-CNTs) have been demonstrated as green and efficient catalysts for the synthesis of heterocyclic compounds, such as [1]benzopyrano[b][1]benzopyran-6-ones and xanthenols. These catalysts promote reactions in water, underlining their environmental benignity and efficiency in producing high yields within short reaction times Shahrzad Abdolmohammadi, 2018.

Antibacterial Screening of Bis-isoxazolyl and Pyrazolyl Derivatives

Novel bis-isoxazolyl and pyrazolyl derivatives have been synthesized and screened for their antibacterial activity. These compounds exhibit significant activity against various human pathogenic bacteria, highlighting their potential as leads for the development of new antibacterial agents H. Juneja et al., 2013.

Ligands in Palladium-Catalyzed Reactions

Diphosphines with large P−P distances have been evaluated as ligands in the palladium-catalyzed telomerization of 1,3-butadiene with methanol. These ligands, including those based on dibenzodioxocin or benzofurobenzofuran backbones, have shown improved selectivity and yield in the production of 1-methoxyocta-2,7-diene, compared to traditional ligands like PPh3 M. J. Tschan et al., 2011.

properties

IUPAC Name

[20-bis(3,5-dimethylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H54O2P2/c1-32-18-33(2)23-44(22-32)55(45-24-34(3)19-35(4)25-45)48-16-9-12-40-30-42-14-11-15-43-31-41-13-10-17-49(51(41)54-52(42,43)53-50(40)48)56(46-26-36(5)20-37(6)27-46)47-28-38(7)21-39(8)29-47/h9-10,12-13,16-29,42-43H,11,14-15,30-31H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNVDHXMWJJRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC45C(C3)CCCC4CC6=C(O5)C(=CC=C6)P(C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H54O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102939
Record name 1,1′-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine

CAS RN

1429939-35-4
Record name 1,1′-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429939-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine
Reactant of Route 2
Reactant of Route 2
1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine
Reactant of Route 3
1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine
Reactant of Route 4
1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine
Reactant of Route 5
1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine
Reactant of Route 6
1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine

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